![molecular formula C9H12O B1281492 双环[2.2.2]辛-5-烯-2-甲醛 CAS No. 38259-00-6](/img/structure/B1281492.png)

双环[2.2.2]辛-5-烯-2-甲醛

描述

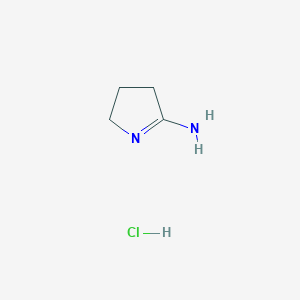

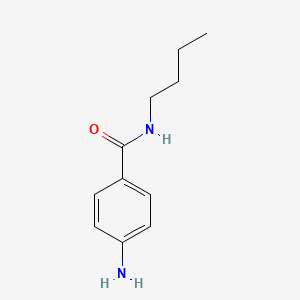

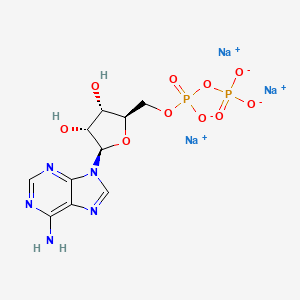

“Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde” is a chemical compound with the molecular formula C9H12O . Its molecular weight is 136.19 . The IUPAC name for this compound is bicyclo [2.2.2]oct-5-ene-2-carbaldehyde .

Molecular Structure Analysis

The molecular structure of “Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde” is characterized by a bicyclic system with a carbonyl group attached . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis

“Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde” is a liquid at 20°C . It has a melting point of 13°C and a boiling point of 73°C at 6 mmHg . The compound has a specific gravity of 1.04 (20/20) and a refractive index of 1.50 .科学研究应用

- Scientific Field: Biochemistry

- Application : Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde is used as a model compound for the study of amino acid transporters .

- Method of Application : It is used as an L-selective inhibitor that can induce the suppression of cell growth and cancer cell apoptosis at suitable concentrations .

- Results : The interest in synthetic amino acids possessing a bicycle [2.2.2]octane structure is highlighted by a number of investigations relating to their biological action .

- Application : Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride is used to prepare thermo-cured cycloaliphatic polyamic acid and photo-cured cycloaliphatic polyamic ester, which are then converted to cycloaliphatic polyimide film .

- Method of Application : The compound is used in the synthesis of these materials, likely through a polymerization or curing process .

- Results : The resulting cycloaliphatic polyimide films could have potential applications in various fields due to their unique properties .

- Application : 5-Norbornene-2-carboxaldehyde, a similar compound to Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, is used in transition metal-catalyzed synthesis of norbornene-derived homopolymers .

- Method of Application : This compound is used in the synthesis of homopolymers, likely through a polymerization process .

- Results : The resulting homopolymers have pendent t-Boc-protected quinizarin moieties, which can be used for patterned fluorescence images .

Scientific Field: Material Science

Scientific Field: Polymer Chemistry

- Application : Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde is used as a building block in organic synthesis .

- Method of Application : It is used in various organic reactions to synthesize complex organic molecules .

- Results : The specific results can vary greatly depending on the context of the study .

- Application : 5-Norbornene-2-carboxaldehyde, a similar compound to Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, is used in the synthesis of norbornene-derived homopolymers having pendent t-Boc-protected quinizarin moieties for patterned fluorescence images .

- Method of Application : This compound is used in the synthesis of homopolymers, likely through a polymerization process .

- Results : The resulting homopolymers have potential applications in various fields due to their unique properties .

- Application : Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride, a related compound, is used to prepare thermo-cured cycloaliphatic polyamic acid and photo-cured cycloaliphatic polyamic ester, which are then converted to cycloaliphatic polyimide film .

- Method of Application : The compound is used in the synthesis of these materials, likely through a polymerization or curing process .

- Results : The resulting cycloaliphatic polyimide films could have potential applications in various fields due to their unique properties .

Scientific Field: Organic Chemistry

Scientific Field: Medicinal Chemistry

Scientific Field: Material Science

安全和危害

“Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde” is classified as a combustible liquid (Hazard Statement: H227) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

属性

IUPAC Name |

bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,6-9H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHFYKPIADOPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CC1CC2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500302 | |

| Record name | Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde | |

CAS RN |

38259-00-6 | |

| Record name | Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)